molecular formula C6H7NO5S B495347 Methyl 5-sulfamoylfuran-2-carboxylate CAS No. 87299-63-6

Methyl 5-sulfamoylfuran-2-carboxylate

Cat. No. B495347
CAS RN: 87299-63-6
M. Wt: 205.19g/mol
InChI Key: UFSFEYMVAQRARY-UHFFFAOYSA-N
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Description

“Methyl 5-sulfamoylfuran-2-carboxylate” is a chemical compound with the CAS Number: 87299-63-6 . It has a molecular weight of 205.19 . Another similar compound is “methyl 5-(sulfanylmethyl)furan-2-carboxylate” with the CAS Number: 859303-93-8 and a molecular weight of 172.2 .

Scientific Research Applications

  • Catalytic Applications : Methyl 5-sulfamoylfuran-2-carboxylate has been studied for its potential catalytic applications in synthesizing various compounds. It has been used in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives. These reactions typically involve condensation processes under mild and solvent-free conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

  • Synthesis of Complex Molecules : In another study, the intramolecular 6-endo-dig-cyclization of Methyl 5-sulfamoylfuran-2-carboxylate derivatives was explored, leading to the formation of novel compounds. Such reactions are crucial for the development of new pharmaceuticals and advanced materials (Remizov, Pevzner, & Petrov, 2019).

  • Biological Activity Studies : Research has also focused on the synthesis of derivatives of Methyl 5-sulfamoylfuran-2-carboxylate and their biological activities. These studies aim to discover new drug candidates with potential therapeutic applications, such as anticancer and antibacterial agents (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

  • Chemical Synthesis and Reactions : The compound has been utilized in the synthesis of various chemically complex structures, demonstrating its versatility in chemical synthesis. This includes the synthesis of esters, amides, and other functionally diverse molecules, which are important in both pharmaceutical and industrial chemistry (Pevzner, 2003).

  • Pharmaceutical Development : In pharmaceutical research, the synthesis and evaluation of anti-inflammatory activity of Methyl 5-sulfamoylfuran-2-carboxylate derivatives have been conducted. This research is pivotal in discovering new anti-inflammatory agents with fewer side effects (Cong Ri-gang, 2007).

  • Material Science and Bioconjugation : The compound has found applications in the synthesis of haptens for antibody production, particularly in the context of organophosphate pesticide detection. This showcases its utility in bioconjugation and material science applications (ten Hoeve et al., 1997).

properties

IUPAC Name

methyl 5-sulfamoylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5S/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSFEYMVAQRARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-sulfamoylfuran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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